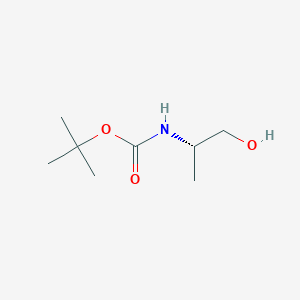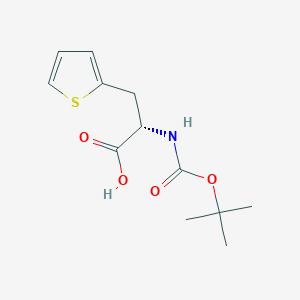
Boc-D-pen(acm)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-pen(acm)-OH, also known as Boc-S-acetamidomethyl-D-penicillamine, is a derivative of penicillamine. It is commonly used in peptide synthesis due to its ability to protect thiol groups. The compound has a molecular formula of C13H24N2O5S and a molecular weight of 320.41 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-pen(acm)-OH typically involves the protection of the thiol group of D-penicillamine with an acetamidomethyl group. This is followed by the introduction of a tert-butyloxycarbonyl (Boc) group to protect the amino group. The reaction conditions often involve the use of organic solvents and specific reagents to ensure the selective protection of functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Boc-D-pen(acm)-OH undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The acetamidomethyl group can be substituted with other protecting groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Substitution reactions often require the use of strong acids or bases to remove the acetamidomethyl group.
Major Products Formed
The major products formed from these reactions include disulfides, free thiols, and peptides with different protecting groups.
Scientific Research Applications
Boc-D-pen(acm)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and proteins.
Biology: It is used to study the structure and function of proteins.
Medicine: It is used in the development of therapeutic peptides and drugs.
Industry: It is used in the production of high-purity peptides for various applications .
Mechanism of Action
The mechanism of action of Boc-D-pen(acm)-OH involves the protection of thiol groups in peptides and proteins. The acetamidomethyl group prevents the thiol group from participating in unwanted side reactions during peptide synthesis. The Boc group protects the amino group, allowing for selective deprotection and further functionalization of the peptide.
Comparison with Similar Compounds
Similar Compounds
Boc-D-pen-OH: Lacks the acetamidomethyl group, making it less effective in protecting thiol groups.
Fmoc-D-pen(acm)-OH: Uses a different protecting group for the amino group, offering different deprotection conditions.
Boc-L-pen(acm)-OH: The L-isomer of Boc-D-pen(acm)-OH, which has different stereochemistry and biological activity.
Uniqueness
This compound is unique due to its dual protection of both the thiol and amino groups, making it highly effective in peptide synthesis. Its specific protecting groups allow for selective deprotection and functionalization, providing greater control over the synthesis process.
Properties
IUPAC Name |
(2S)-3-(acetamidomethylsulfanyl)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5S/c1-8(16)14-7-21-13(5,6)9(10(17)18)15-11(19)20-12(2,3)4/h9H,7H2,1-6H3,(H,14,16)(H,15,19)(H,17,18)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSPMXBDNAADFK-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426768 |
Source


|
| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-(tert-butoxycarbonyl)-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201421-14-9 |
Source


|
| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-(tert-butoxycarbonyl)-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














